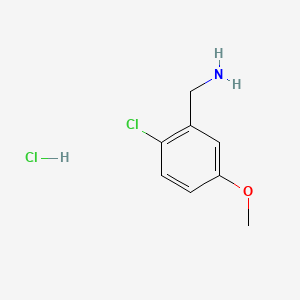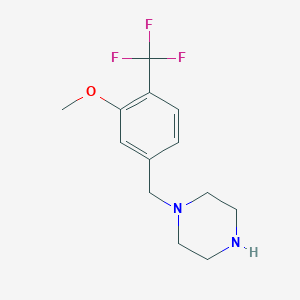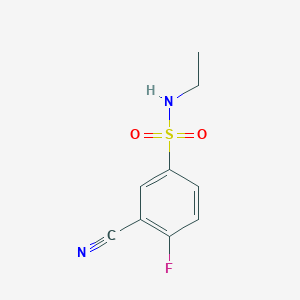
3-cyano-N-ethyl-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-N-ethyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H9FN2O2S and a molecular weight of 228.24 g/mol It is a derivative of benzenesulfonamide, featuring a cyano group at the 3-position, an ethyl group at the N-position, and a fluorine atom at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-ethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Reactions: Products with different substituents at the 4-position of the benzene ring.
Reduction Reactions: 3-amino-N-ethyl-4-fluorobenzenesulfonamide.
Oxidation Reactions: Sulfonic acid derivatives of the original compound.
Scientific Research Applications
3-Cyano-N-ethyl-4-fluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity by competitive inhibition. The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-fluorobenzenesulfonamide: Lacks the ethyl group at the N-position.
N-cyclopropyl-3-fluorobenzenesulfonamide: Features a cyclopropyl group instead of an ethyl group.
N-cyclopentyl-3-fluorobenzenesulfonamide: Features a cyclopentyl group instead of an ethyl group.
Uniqueness
3-Cyano-N-ethyl-4-fluorobenzenesulfonamide is unique due to the combination of its cyano, ethyl, and fluorine substituents, which confer distinct chemical and biological properties. The presence of the ethyl group at the N-position can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9FN2O2S |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-cyano-N-ethyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H9FN2O2S/c1-2-12-15(13,14)8-3-4-9(10)7(5-8)6-11/h3-5,12H,2H2,1H3 |
InChI Key |
NTMQBZLHDRCMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride](/img/structure/B13523244.png)

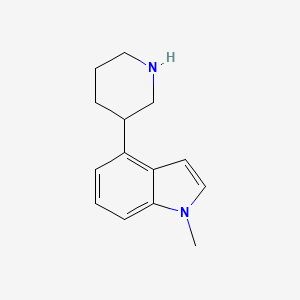
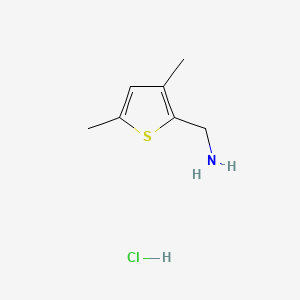
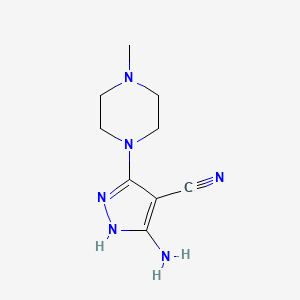

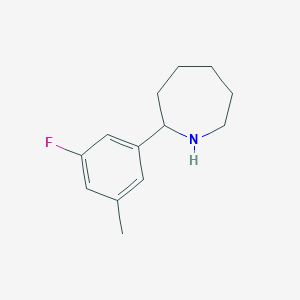
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
